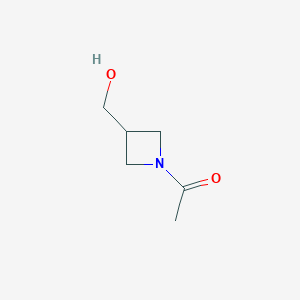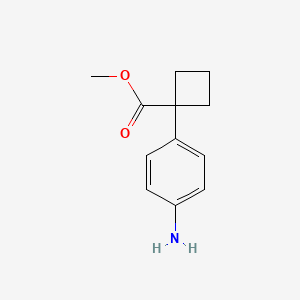
1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester
Vue d'ensemble
Description
This compound is a derivative of cyclobutanecarboxylic acid, which is an organic compound consisting of a cyclobutane ring attached to a carboxylic acid group . The “1-(4-Amino-phenyl)” part indicates that a phenyl group (a ring of 6 carbon atoms, akin to benzene) with an amino group (-NH2) at the 4th position is attached to the 1st carbon of the cyclobutanecarboxylic acid. The “methyl ester” part indicates that the carboxylic acid group (-COOH) has been converted into an ester (-COOCH3) by reaction with methanol .
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-membered cyclobutane ring attached to a phenyl ring via a single bond. The phenyl ring would have an amino group attached at the 4th position. The carboxylic acid group of the cyclobutanecarboxylic acid would be converted into a methyl ester .Chemical Reactions Analysis
This compound, like other esters, could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol . The amino group might participate in reactions typical of amines, such as formation of amides, imines, or enamines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, esters have pleasant odors and are less polar than carboxylic acids. Amines are basic and can participate in hydrogen bonding .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Valyl Benzyl Ester Chloride : Demonstrates how amino acid ester halides, similar in structure to 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester, are used in the study of crystal structures and hydrogen bond formations (Dutkiewicz et al., 2010).
- Versatile Access to 2‐Aminocyclobutene‐1‐carboxylic Acid Derivatives : Discusses the process of Michael addition and ensuing ring enlargement for producing cyclobutenecarboxylates, which are structurally related to the target compound, and their incorporation into small peptides (Meijere et al., 2010).
- Synthesis of Novel Non-natural Spiro[2.3]hexane Amino Acids : Demonstrates the use of compounds like 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester in synthesizing spiro[2.3]hexane amino acids, offering insights into the synthesis process and potential applications (Yashin et al., 2017).
Pharmaceutical and Biological Research
- Leukotriene D4 Antagonists and 5-Lipoxygenase Inhibitors : Explores the synthesis of benzoheterocyclic amino acid esters, including those structurally similar to the target compound, for their potential use as inhibitors in biomedical research (Musser et al., 1987).
- Synthesis of Boronated Phenylalanine Analogues : Details the synthesis of amino acid analogues with a quaternary center, like 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester, for applications in Boron Neutron Capture Therapy (Zaidlewicz et al., 2003).
Material Science and Chemistry
- Topochemical Photodimerization : Investigates the photodimerization behaviors of certain carboxylic acid esters, which could offer insights into the properties and potential applications of similar compounds like 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester (Hasegawa et al., 1985).
- Azo Polymers with Electronic Push and Pull Structures : Focuses on the synthesis of methacrylate monomers, which may provide a framework for understanding the reactions and applications of similar compounds in material science (Cao et al., 2008).
Orientations Futures
The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, materials science, or chemical biology .
Propriétés
IUPAC Name |
methyl 1-(4-aminophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(7-2-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAUPYHKVCKENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester | |
CAS RN |
1215017-84-7 | |
| Record name | 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)

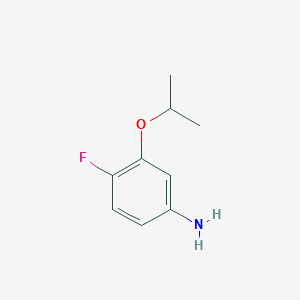
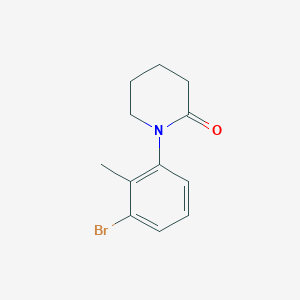
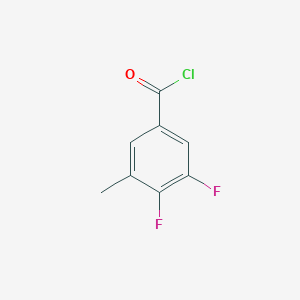
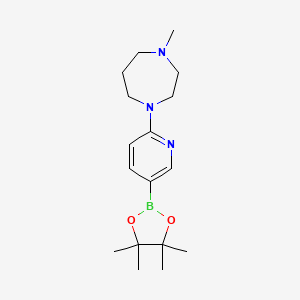
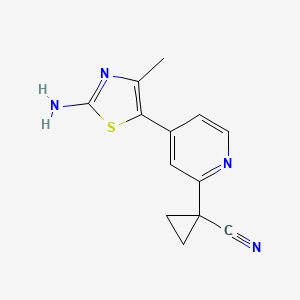
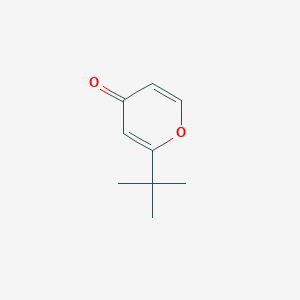
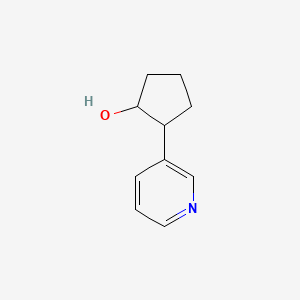
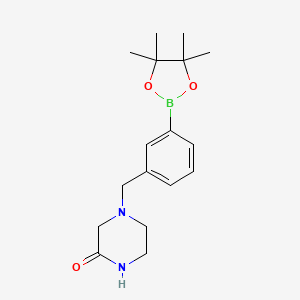
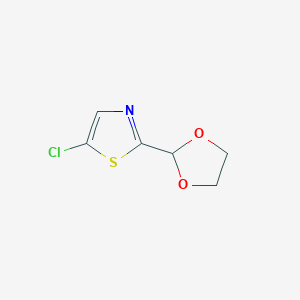
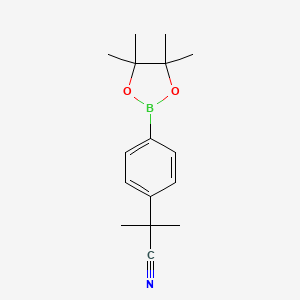
![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)
